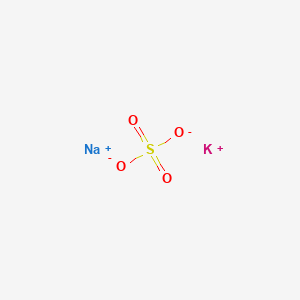

Potassium sodium sulfate

Description

Properties

IUPAC Name |

potassium;sodium;sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/K.Na.H2O4S/c;;1-5(2,3)4/h;;(H2,1,2,3,4)/q2*+1;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOVHNSMBKKMHHP-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]S(=O)(=O)[O-].[Na+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

KNaO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20889657 | |

| Record name | Sulfuric acid, potassium sodium salt (1:1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20889657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16800-24-1 | |

| Record name | Potassium sodium sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016800241 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfuric acid, potassium sodium salt (1:1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sulfuric acid, potassium sodium salt (1:1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20889657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium sodium sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.105 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | POTASSIUM SODIUM SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O4JXN2IB3T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Fundamental Properties of Potassium Sodium Sulfate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental properties of potassium sodium sulfate (KNaSO₄), a double salt with relevance in materials science and pharmaceutical applications. This document details its chemical and physical characteristics, crystal structure, thermodynamic properties, and methods for its synthesis and analysis.

Chemical and Physical Properties

This compound is an inorganic compound with the chemical formula KNaSO₄.[1] It is also known by other names such as potassium sodium sulphate.[1] The compound is a white, crystalline solid.

Tabulated Physical and Chemical Properties

The following tables summarize the key quantitative properties of this compound and its constituent salts, potassium sulfate (K₂SO₄) and sodium sulfate (Na₂SO₄), for comparative analysis. Data for the double salt is often reported for the naturally occurring mineral aphthitalite or glaserite, which has a general formula of (K,Na)₃Na(SO₄)₂ and can be close in composition to KNaSO₄.[2][3]

| Property | This compound (KNaSO₄) | Source |

| CAS Number | 16800-24-1 | [1] |

| Molecular Formula | KNaO₄S | [1] |

| Molecular Weight | 158.15 g/mol | [1] |

| Appearance | White crystalline solid | |

| Crystal System | Trigonal | [2][3] |

| Space Group | P3m1 | [2][4] |

| Density | 2.656 - 2.71 g/cm³ (measured for aphthitalite) | [2][3] |

| Refractive Index | nω = 1.487 - 1.491, nε = 1.492 - 1.499 (for aphthitalite) | [3] |

| Hardness (Mohs) | 3 (for aphthitalite) | [2][3] |

| Property | Potassium Sulfate (K₂SO₄) | Sodium Sulfate (Na₂SO₄) | Source |

| Molecular Weight | 174.26 g/mol | 142.04 g/mol | [5] |

| Melting Point | 1067 °C | 884 °C | [5] |

| Boiling Point | 1689 °C | 1429 °C | [5] |

| Density | 2.66 g/cm³ | 2.664 g/cm³ | [5] |

| Solubility in water | 12 g/100 mL at 25 °C | 28.1 g/100 mL at 25 °C | [6] |

Crystal Structure and Phase Transitions

This compound crystallizes in the trigonal system, with the space group P3m1.[2][4] The crystal structure is built upon a framework of sulfate tetrahedra, with potassium and sodium cations occupying specific sites within the lattice. The mineral form, aphthitalite, is isostructural with other compounds of the A₃B(XO₄)₂ type.

The stability and formation of this compound are best understood in the context of the sodium sulfate-potassium sulfate binary phase diagram. At high temperatures, Na₂SO₄ and K₂SO₄ form a complete series of solid solutions. As the temperature decreases, these solid solutions can decompose, leading to the formation of intermediate compounds, including the double salt KNaSO₄.

Below is a conceptual representation of the relationship between the individual salts and the double salt formation.

Thermodynamic Properties

Potassium Sulfate (K₂SO₄)

| Thermodynamic Property | Value | Units | Source |

| Standard Enthalpy of Formation (ΔfH°) (solid) | -1437.71 | kJ/mol | [7] |

| Standard Molar Entropy (S°) (solid) | 175.4 | J/mol·K | [8] |

| Molar Heat Capacity (Cp) (solid) | 131.3 | J/mol·K | [8] |

Sodium Sulfate (Na₂SO₄)

| Thermodynamic Property | Value | Units | Source |

| Standard Enthalpy of Formation (ΔfH°) (solid) | -1387.1 | kJ/mol | [9] |

| Standard Molar Entropy (S°) (solid) | 149.6 | J/mol·K | [9] |

| Molar Heat Capacity (Cp) (solid) | 128.2 | J/mol·K | [9] |

Experimental Protocols

Synthesis of this compound

Method 1: Synthesis from Aqueous Solution

This method is based on the reaction of potassium chloride and sodium sulfate in an aqueous solution, often leading to the precipitation of glaserite (aphthitalite), a double salt of potassium and sodium sulfate.

-

Materials: Potassium chloride (KCl), Sodium sulfate (Na₂SO₄), deionized water.

-

Procedure:

-

Prepare separate saturated solutions of potassium chloride and sodium sulfate in deionized water at a specific temperature (e.g., 25 °C).

-

Mix the solutions in a stoichiometric ratio (e.g., 3:1 molar ratio of K₂SO₄ to Na₂SO₄ for the formation of K₃Na(SO₄)₂).

-

Allow the mixed solution to slowly evaporate at a constant temperature.

-

Crystals of this compound will precipitate out of the solution.

-

Collect the crystals by filtration, wash with a small amount of cold deionized water, and dry in an oven at a low temperature (e.g., 50 °C).

-

Method 2: Mechanical Alloying

This solid-state synthesis method involves the high-energy milling of the precursor salts.

-

Materials: Anhydrous potassium sulfate (K₂SO₄) powder, Anhydrous sodium sulfate (Na₂SO₄) powder.

-

Procedure:

-

Mix the K₂SO₄ and Na₂SO₄ powders in the desired molar ratio (e.g., 1:1 for KNaSO₄ or 3:1 for K₃Na(SO₄)₂).

-

Place the powder mixture into a high-energy planetary ball mill.

-

Mill the powders for a specified duration (e.g., several hours) at a set rotational speed. The milling process induces a solid-state reaction to form the double salt.

-

The resulting nanocrystalline powder of this compound can be collected for analysis.

-

Characterization Methods

X-Ray Diffraction (XRD)

XRD is used to identify the crystalline phases and determine the crystal structure of the synthesized material.

-

Instrument: Powder X-ray diffractometer.

-

Sample Preparation: A small amount of the powdered sample is placed onto a sample holder.

-

Typical Parameters:

-

X-ray source: Cu Kα radiation (λ = 1.5406 Å).

-

Scan range (2θ): 10-80 degrees.

-

Scan speed: 2 degrees/minute.

-

-

Analysis: The resulting diffraction pattern is compared with standard diffraction patterns from databases (e.g., JCPDS) to confirm the formation of this compound and to identify any impurities.

Thermal Analysis (DSC/TGA)

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to study the thermal stability and phase transitions of the material.

-

Instrument: DSC/TGA analyzer.

-

Sample Preparation: A small, accurately weighed amount of the sample is placed in an aluminum or platinum pan.

-

Typical Parameters:

-

Temperature range: Ambient to 1000 °C.

-

Heating rate: 10 °C/minute.

-

Atmosphere: Inert (e.g., nitrogen) or oxidizing (e.g., air).

-

-

Analysis: TGA measures changes in mass with temperature, indicating decomposition or dehydration. DSC measures the heat flow to or from the sample, revealing phase transitions (e.g., melting, solid-solid transitions).

Relevance to Drug Development

The primary application of this compound in the pharmaceutical field is as a component of osmotic laxative solutions used for bowel cleansing prior to colonoscopies and other medical procedures requiring a clean colon.[2][4][10][11]

Mechanism of Action

When ingested, this compound, in combination with other sulfates like sodium sulfate and magnesium sulfate, acts as an osmotic agent.[12] These salts are poorly absorbed in the gastrointestinal tract. Consequently, they create a hypertonic environment within the intestinal lumen, drawing a large volume of water into the colon through osmosis. This influx of water leads to distension of the colon, increased peristalsis, and ultimately, the rapid evacuation of bowel contents.

Clinical Use

This compound is typically a component of a multi-salt solution. A common administration protocol involves a split-dose regimen, where the patient consumes a portion of the solution the evening before the procedure and the remaining portion on the morning of the procedure.[4][10] This approach has been shown to be effective in achieving adequate bowel cleansing for diagnostic visualization.

Conclusion

This compound is a well-defined inorganic double salt with established chemical and physical properties. While its primary industrial applications are in areas such as fertilizers, its role as an osmotic agent in pharmaceutical preparations for bowel cleansing is of significant interest to drug development professionals. A thorough understanding of its fundamental properties, including its crystal structure, thermal behavior, and synthesis methods, is essential for its effective and safe application in this context. Further research to fully elucidate the thermodynamic properties of the pure double salt would be beneficial for more precise modeling and process optimization.

References

- 1. This compound | KNaO4S | CID 167571 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mindat.org [mindat.org]

- 3. Aphthitalite - Wikipedia [en.wikipedia.org]

- 4. aflow.org [aflow.org]

- 5. Potassium Sulfate | K2SO4 | CID 24507 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Potassium sulfate - Wikipedia [en.wikipedia.org]

- 7. potassium sulfate [webbook.nist.gov]

- 8. potassium sulfate [webbook.nist.gov]

- 9. Crystallization of glaserite from aqueous solutions | Semantic Scholar [semanticscholar.org]

- 10. handbookofmineralogy.org [handbookofmineralogy.org]

- 11. Aphthitalite [minsocam.org]

- 12. Glaserite | K6Na2O16S4 | CID 13848138 - PubChem [pubchem.ncbi.nlm.nih.gov]

Synthesis of Potassium Sodium Sulfate: A Technical Guide for Laboratory Applications

Prepared for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the laboratory synthesis of potassium sodium sulfate. Contrary to the simple equimolar combination of potassium and sodium sulfate, the readily synthesized and stable double salt is tripotassium sodium disulfate, commonly known as glaserite, with the chemical formula K₃Na(SO₄)₂. This document details a reliable method for its preparation, presents relevant quantitative data, and outlines the experimental workflow.

Overview and Chemical Principles

The synthesis of this compound in a laboratory setting primarily yields the double salt glaserite (K₃Na(SO₄)₂). This crystalline solid precipitates from aqueous solutions containing appropriate concentrations of potassium, sodium, and sulfate ions. The formation of glaserite is a thermodynamically favored process under specific conditions, and it is often an intermediate in industrial processes for the production of potassium sulfate.[1][2][3][4][5][6]

The laboratory synthesis method detailed in this guide involves the reaction of sodium sulfate with potassium carbonate in an aqueous medium. The reaction proceeds as follows:

2Na₂SO₄ + 3K₂CO₃ → 2K₃Na(SO₄)₂ + 3Na₂CO₃

An alternative and more direct synthesis route involves the reaction between sodium sulfate and potassium chloride. However, the use of potassium carbonate provides a straightforward precipitation of the desired double salt.

Quantitative Data

The following tables summarize the key quantitative data for the reactants and the product involved in the synthesis of glaserite.

Table 1: Properties of Reactants

| Compound | Chemical Formula | Molar Mass ( g/mol ) |

| Sodium Sulfate | Na₂SO₄ | 142.04 |

| Potassium Carbonate | K₂CO₃ | 138.21 |

Table 2: Properties of the Synthesized Product

| Compound | Chemical Formula | Molar Mass ( g/mol ) | Crystal System | Density (g/cm³) |

| Glaserite (Tripotassium sodium disulfate) | K₃Na(SO₄)₂ | 332.37 | Trigonal | 2.767 |

Experimental Protocol: Synthesis of Glaserite (K₃Na(SO₄)₂)

This protocol is adapted from a documented method for the preparation and crystallographic analysis of glaserite.

Materials and Reagents

-

Sodium sulfate (Na₂SO₄), anhydrous, analytical grade

-

Potassium carbonate (K₂CO₃), anhydrous, analytical grade

-

Distilled or deionized water

-

Beakers or crystallizing dishes

-

Filter paper

-

Funnel

-

Spatula

-

Glass stirring rod

Procedure

-

Preparation of Reactant Solutions:

-

Dissolve 1.00 g of anhydrous sodium sulfate in 9 cm³ of distilled water in a beaker or crystallizing dish. Stir until the salt is completely dissolved.

-

In a separate beaker, dissolve 1.00 g of anhydrous potassium carbonate in 9 cm³ of distilled water. Stir until fully dissolved.

-

-

Reaction and Crystallization:

-

Carefully layer the potassium carbonate solution on top of the sodium sulfate solution in the crystallizing dish. To minimize immediate mixing, the solution can be gently poured down the side of the dish or along a stirring rod.

-

Allow the undisturbed dish to stand at room temperature. Crystals of glaserite (K₃Na(SO₄)₂) will begin to form over several hours.

-

-

Isolation and Purification:

-

Once a sufficient quantity of crystals has formed, carefully decant the supernatant liquid.

-

Collect the crystals by filtration.

-

Wash the crystals with a small amount of cold distilled water to remove any soluble impurities.

-

To further purify the product, recrystallization can be performed. Dissolve the crystals in a minimum amount of hot distilled water and allow the solution to cool slowly to room temperature to form purer crystals.

-

Dry the purified crystals on a watch glass or in a desiccator.

-

Theoretical Yield Calculation

The stoichiometry of the primary reaction for this specific protocol is complex due to the layering technique. However, a simplified reaction to consider for theoretical yield is:

3K₂SO₄ + Na₂SO₄ → 2K₃Na(SO₄)₂

To calculate the theoretical yield based on the provided experimental protocol, it is important to first identify the limiting reagent.

Visualizing the Process

The following diagrams illustrate the experimental workflow for the synthesis of this compound (glaserite).

Caption: Experimental workflow for the synthesis of glaserite.

Concluding Remarks

The synthesis of the double salt glaserite (K₃Na(SO₄)₂) provides a practical and reproducible method for preparing a mixed potassium-sodium sulfate compound in a laboratory setting. The detailed protocol and quantitative data presented in this guide are intended to support researchers in the successful synthesis and purification of this material for various scientific applications. Careful control of reactant concentrations and crystallization conditions is key to obtaining a high-purity product.

References

- 1. Crystallization of Potassium Sulfate K2SO4 (SOP) | EBNER [ebner-co.de]

- 2. Creating High-Purity SOP Utilizing HPD® Crystallization Technology [veoliawatertech.com]

- 3. Chemical Engineering March 2022 - 35 [nxtbook.com]

- 4. cabidigitallibrary.org [cabidigitallibrary.org]

- 5. US5529764A - Co-production of potassium sulfate and sodium sulfate - Google Patents [patents.google.com]

- 6. US6143271A - Process for producing potassium sulfate from potash and sodium sulfate - Google Patents [patents.google.com]

An In-depth Technical Guide to the Crystal Structure and Space Group of Potassium Sodium Sulfate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure and space group of potassium sodium sulfate (KNaSO4). The information is compiled from crystallographic studies and is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this inorganic compound.

Introduction

This compound (KNaSO4) is an inorganic double salt that has been the subject of crystallographic studies to determine its atomic arrangement and symmetry. Understanding the crystal structure is fundamental for predicting its physical and chemical properties, which is crucial for its potential applications. The natural mineral form of this compound is known as belomarinaite.[1]

Crystal Structure and Space Group

At ambient conditions, this compound crystallizes in a trigonal crystal system.[2][3][4] The determined space group is P3m1 .[1][2][3][4][5] This space group belongs to the trigonal crystal system and is characterized by a three-fold rotation axis and a mirror plane.

The crystal structure is composed of sulfate (SO4) tetrahedra, which are linked by potassium (K+) and sodium (Na+) ions.[2][3] The arrangement of these ions and polyhedra defines the overall structure and symmetry of the crystal. Specifically, the structure consists of SO4 tetrahedra, M(1)O6 octahedra, and M(2)O10 and M(3)O12 polyhedra.[2][3] In the KNaSO4 structure, Na atoms occupy the M(1) and some of the M(2) sites, while K atoms occupy the remaining M(2) and the M(3) sites.[2]

At high temperatures, this compound undergoes a phase transition to a hexagonal polymorph with the space group P63/mmc.[1][6] This high-temperature phase exhibits disorder in the potassium and sodium ion positions.[1]

Quantitative Crystallographic Data

The following tables summarize the key crystallographic data for this compound determined from single-crystal X-ray diffraction studies.

Table 1: Crystal Data and Structure Refinement for KNaSO4

| Parameter | Value | Reference |

| Chemical Formula | KNaSO4 | [1][2] |

| Crystal System | Trigonal | [2][3][4] |

| Space Group | P3m1 | [1][2][3][4][5] |

| Lattice Parameters | ||

| a (Å) | 5.6066 (7) | [2][3] |

| c (Å) | 7.177 (1) | [2][3] |

| a (Å) | 5.6072 (3) | [1] |

| c (Å) | 7.1781 (4) | [1] |

| Unit Cell Volume | ||

| V (Å3) | 195.45 (2) | [1] |

| Formula Units per Cell | ||

| Z | 2 | [1][2][3] |

| Density | ||

| Calculated Density (Dx) (Mg m-3) | 2.69 | [2][3] |

| Refinement | ||

| R1 | 2.6% | [1] |

Table 2: Atomic Coordination in KNaSO4

| Ion | Coordination Number | Polyhedron | Reference |

| Na+ | 6 | Octahedron | [2][3][5] |

| K+ | 10 and 12 | Polyhedra | [2][5] |

| S6+ | 4 | Tetrahedron | [1][2][3] |

Experimental Protocols

The crystallographic data presented in this guide were primarily obtained through single-crystal X-ray diffraction experiments. The general methodologies are outlined below.

4.1. Crystal Synthesis

-

High-Temperature Synthesis: Crystals of KNaSO4 were synthesized by heating a mixture of K2SO4 and Na2SO4 in a platinum crucible at 1273 K for 2 hours. This method yielded colorless, transparent prismatic crystals.[2][3][4]

-

Aqueous Solution Synthesis: Another method involves dissolving sodium sulfate in distilled water and layering an aqueous solution of potassium carbonate on top. Crystals appear after several hours and can be collected for analysis.[5]

4.2. X-ray Diffraction Data Collection

-

A suitable single crystal of KNaSO4 was mounted on a diffractometer.

-

Data for KNaSO4 was collected using a four-circle automated diffractometer (e.g., Philips PW1100) with graphite-monochromatized Mo Kα radiation.[4]

-

The ω-2θ scan technique was employed for intensity measurements.[2]

-

Intensity data were corrected for Lorentz and polarization factors.[4]

4.3. Structure Solution and Refinement

-

The crystal structure was solved using direct methods or from Patterson maps.[4][5]

-

The structure was then refined using full-matrix least-squares methods (e.g., using software like SHELXTL or LINUS).[4][5]

-

Anisotropic thermal parameters were refined for all atoms.[4]

Visualization of Crystallographic Relationships

The following diagram illustrates the key crystallographic properties of this compound.

Caption: Key crystallographic features of this compound.

References

- 1. Belomarinaite KNa(SO4): A new sulfate from 2012–2013 Tolbachik Fissure eruption, Kamchatka Peninsula, Russia | Mineralogical Magazine | Cambridge Core [cambridge.org]

- 2. journals.iucr.org [journals.iucr.org]

- 3. journals.iucr.org [journals.iucr.org]

- 4. Structures of potassium sodium sulphate and tripotassium sodium disulphate [periodicos.capes.gov.br]

- 5. scispace.com [scispace.com]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the K₂SO₄-Na₂SO₄ Binary System Phase Diagram

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potassium sulfate (K₂SO₄) and sodium sulfate (Na₂SO₄) binary phase diagram. The information presented is curated for professionals in research and development who require a detailed understanding of the solid-state and melt-phase behavior of this system. This document summarizes key quantitative data, outlines detailed experimental protocols for phase diagram determination, and provides a visual representation of the experimental workflow.

Introduction to the K₂SO₄-Na₂SO₄ System

The K₂SO₄-Na₂SO₄ binary system is of significant interest in various fields, including materials science, geology, and industrial processes. Understanding its phase equilibria is crucial for applications such as the production of specialty glasses, fluxes, and in the study of high-temperature corrosion. At elevated temperatures, this system exhibits complete solid miscibility, forming a continuous solid solution. However, upon cooling, it undergoes complex phase transformations, leading to the formation of intermediate compounds and ordered solid solutions.

Quantitative Phase Diagram Data

The phase behavior of the K₂SO₄-Na₂SO₄ system is characterized by a solidus and liquidus curve that define the transition from solid to liquid phases, as well as several sub-solidus phase transitions. The following tables summarize the key quantitative data for this binary system.

Table 1: Salient Points of the K₂SO₄-Na₂SO₄ Phase Diagram

| Feature | Temperature (°C) | Composition (mol% Na₂SO₄) |

| Melting Point of K₂SO₄ | 1069 | 0 |

| Melting Point of Na₂SO₄ | 884 | 100 |

| Minimum Melting Point | ~830 | ~20 |

Table 2: Solid-State Phase Transitions

| Phase Transformation | Temperature (°C) | Composition Range (mol% Na₂SO₄) | Description |

| α-(K,Na)₂SO₄ to β-(K,Na)₂SO₄ | Varies with composition | 0 - 100 | High-temperature hexagonal solid solution transforms to a lower-temperature orthorhombic solid solution. |

| Formation of KNaSO₄ | ~470 | ~50 | Congruent transformation to an intermediate compound. |

| Formation of K₃Na(SO₄)₂ (Glaserite) | ~444 | ~25 | Peritectoid reaction forming the glaserite phase. |

Table 3: Liquidus and Solidus Data (Approximate Values)

| Mol% Na₂SO₄ | Solidus Temperature (°C) | Liquidus Temperature (°C) |

| 0 | 1069 | 1069 |

| 10 | ~980 | ~1020 |

| 20 | ~830 | ~830 |

| 30 | ~840 | ~870 |

| 40 | ~850 | ~900 |

| 50 | ~860 | ~920 |

| 60 | ~870 | ~930 |

| 70 | ~875 | ~935 |

| 80 | ~880 | ~920 |

| 90 | ~882 | ~900 |

| 100 | 884 | 884 |

Note: The data in these tables are compiled from various thermodynamic assessments and experimental studies. Precise values may vary slightly between different sources.

Experimental Protocols for Phase Diagram Determination

The determination of the K₂SO₄-Na₂SO₄ phase diagram relies on established thermal analysis and structural characterization techniques. The following protocols outline the methodologies for key experiments.

3.1. Sample Preparation

-

Material Procurement: Obtain high-purity K₂SO₄ and Na₂SO₄ (≥99.9%).

-

Drying: Dry the individual salts in an oven at 110°C for at least 4 hours to remove any adsorbed moisture. Store in a desiccator.

-

Mixture Preparation: Prepare a series of mixtures with varying compositions (e.g., in 10 mol% increments) by accurately weighing the required amounts of each salt.

-

Homogenization: Thoroughly grind each mixture in an agate mortar to ensure homogeneity. For high-temperature experiments, the mixtures can be pre-melted in a platinum crucible, allowed to solidify, and then re-ground.

3.2. Differential Thermal Analysis (DTA)

-

Apparatus: A differential thermal analyzer capable of reaching at least 1200°C.

-

Crucibles: Use inert crucibles, such as platinum or alumina.

-

Reference Material: Use a stable reference material, such as calcined alumina (Al₂O₃), that does not undergo any phase transitions in the temperature range of interest.

-

Sample Loading: Place approximately 10-20 mg of the prepared sample mixture into the sample crucible. Place a similar amount of the reference material into the reference crucible.

-

Atmosphere: Conduct the analysis under an inert atmosphere (e.g., dry nitrogen or argon) to prevent any unwanted reactions. A typical flow rate is 20-50 mL/min.

-

Heating and Cooling Program:

-

Heat the sample from room temperature to a temperature above the expected liquidus (e.g., 1100°C) at a controlled rate, typically 5-10°C/min.

-

Hold at the maximum temperature for a few minutes to ensure complete melting and homogenization.

-

Cool the sample back to room temperature at the same controlled rate.

-

-

Data Analysis:

-

Record the differential temperature signal as a function of temperature.

-

Identify the onset temperatures of endothermic peaks on heating, which correspond to solidus and liquidus temperatures, as well as solid-state phase transitions.

-

Identify the onset temperatures of exothermic peaks on cooling, which correspond to solidification and other phase transitions. Note that supercooling may occur.

-

3.3. X-ray Diffraction (XRD)

-

Apparatus: A high-temperature X-ray diffractometer equipped with a furnace.

-

Sample Preparation: Prepare samples of different compositions as described in section 3.1. The samples should be in a fine powder form.

-

Isothermal XRD:

-

Heat the sample to a specific temperature within a single-phase or two-phase region of the phase diagram.

-

Allow the sample to equilibrate at that temperature for a sufficient time (e.g., 30-60 minutes).

-

Collect the XRD pattern at that temperature.

-

Repeat this process for a range of temperatures to identify the phases present at different conditions.

-

-

Quenching and Room Temperature XRD:

-

Heat the sample to a specific temperature and hold for an extended period to ensure equilibrium.

-

Rapidly quench the sample to room temperature to preserve the high-temperature phase structure.

-

Perform XRD analysis on the quenched sample at room temperature to identify the phases that were stable at the high temperature.

-

-

Data Analysis:

-

Identify the crystalline phases present in the sample by comparing the experimental diffraction patterns with standard diffraction data from databases (e.g., the Powder Diffraction File™).

-

Determine the lattice parameters of the solid solutions at different compositions and temperatures.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedures used to determine the phase diagram of the K₂SO₄-Na₂SO₄ binary system.

Caption: Experimental workflow for determining the K₂SO₄-Na₂SO₄ phase diagram.

Discussion

The K₂SO₄-Na₂SO₄ phase diagram reveals a complex interplay of temperature and composition. The formation of a continuous solid solution at high temperatures is indicative of the similar crystal structures (hexagonal) of the high-temperature polymorphs of K₂SO₄ and Na₂SO₄. The minimum in the liquidus and solidus curves suggests a deviation from ideal solution behavior in the melt.

The sub-solidus region is of particular interest due to the formation of ordered intermediate phases, KNaSO₄ and K₃Na(SO₄)₂ (glaserite or aphthitalite). These transformations are crucial in understanding the material's properties at operating temperatures in various applications. The existence of these ordered phases can influence properties such as ionic conductivity and mechanical stability.

For drug development professionals, while the direct application of this specific inorganic phase diagram may not be immediately apparent, the principles and experimental techniques described are fundamental to understanding the solid-state chemistry of pharmaceutical compounds. Polymorphism, solid solution formation, and phase transitions are critical aspects of drug substance characterization and formulation development. The methodologies outlined here for determining phase diagrams of inorganic salts are analogous to those used for studying the phase behavior of active pharmaceutical ingredients (APIs) and excipients.

An In-Depth Technical Guide on the Solubility of Potassium Sodium Sulfate in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of potassium sodium sulfate (KNaSO₄), also known as glaserite, in aqueous solutions. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the physicochemical properties of this double salt. The guide includes quantitative solubility data, detailed experimental protocols for solubility determination, and visualizations of the experimental workflow and solution equilibria.

Introduction to this compound

This compound is a double salt with the chemical formula K₃Na(SO₄)₂. It occurs naturally as the mineral glaserite. The solubility of this salt in water is a critical parameter in various industrial processes, including the production of potassium sulfate fertilizers, the formulation of pharmaceuticals, and the understanding of geochemical processes. The solubility is influenced by temperature and the presence of other ions in the solution, which can affect the stability of the double salt.

Solubility Data

The solubility of this compound in water increases with temperature. The following table summarizes the solubility data extracted from phase equilibrium studies of the Na₂SO₄-K₂SO₄-H₂O ternary system at various temperatures. The data represents the composition of the saturated aqueous solution in equilibrium with solid this compound.

| Temperature (°C) | Solubility of KNaSO₄ ( g/100 g H₂O) |

| 25 | 29.5 |

| 100 | 43.8 |

| 150 | 51.2 |

| 200 | 56.5 |

Note: The solubility values are approximated from graphical representations of phase diagrams and may vary slightly depending on the specific study.

Experimental Protocol: Determination of this compound Solubility

This section outlines a detailed methodology for the experimental determination of the solubility of this compound in water using the isothermal equilibrium method followed by gravimetric analysis.

Principle

The solubility of a salt is determined by preparing a saturated solution at a constant temperature, separating the solid phase, and then quantifying the concentration of the dissolved salt in the aqueous phase.

Apparatus and Reagents

-

Apparatus:

-

Thermostatic water bath with temperature control (±0.1°C)

-

Jacketed glass vessel

-

Magnetic stirrer and stir bars

-

Certified thermometer

-

Filtration apparatus (e.g., syringe filters with a pore size of 0.45 µm)

-

Analytical balance (readable to 0.0001 g)

-

Drying oven

-

Desiccator

-

Volumetric flasks, pipettes, and other standard laboratory glassware

-

-

Reagents:

-

This compound (KNaSO₄), analytical grade

-

Deionized water

-

Procedure

-

Preparation of the Saturated Solution:

-

Add an excess amount of this compound to a known volume of deionized water in the jacketed glass vessel. The presence of undissolved solid is crucial to ensure saturation.

-

Place the vessel in the thermostatic water bath set to the desired temperature.

-

Stir the mixture vigorously using a magnetic stirrer to facilitate the dissolution process and reach equilibrium.

-

Allow the solution to equilibrate for a minimum of 24 hours. The equilibration time should be validated by taking measurements at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration is constant.

-

-

Sampling and Filtration:

-

Once equilibrium is reached, stop stirring and allow the solid phase to settle for at least one hour.

-

Carefully draw a known volume (e.g., 10 mL) of the clear supernatant liquid using a pre-heated pipette to prevent crystallization upon cooling.

-

Immediately filter the solution using a syringe filter, also pre-heated to the experimental temperature, into a pre-weighed weighing bottle.

-

-

Gravimetric Analysis:

-

Accurately weigh the weighing bottle containing the filtered saturated solution.

-

Place the weighing bottle in a drying oven set at a suitable temperature (e.g., 110°C) to evaporate the water.

-

Dry the residue to a constant weight. This is achieved by repeated cycles of drying, cooling in a desiccator, and weighing until the difference between two consecutive weighings is negligible.

-

Record the final weight of the weighing bottle with the dry salt residue.

-

Data Analysis and Calculation

-

Mass of the saturated solution:

-

Mass_solution = (Mass of weighing bottle + solution) - (Mass of empty weighing bottle)

-

-

Mass of the dissolved salt:

-

Mass_salt = (Mass of weighing bottle + dry residue) - (Mass of empty weighing bottle)

-

-

Mass of water:

-

Mass_water = Mass_solution - Mass_salt

-

-

Solubility ( g/100 g H₂O):

-

Solubility = (Mass_salt / Mass_water) * 100

-

Visualizations

The following diagrams, created using the DOT language, illustrate the experimental workflow and the equilibrium state of the aqueous solution.

Conclusion

This technical guide has provided essential information on the solubility of this compound in aqueous solutions. The compiled data, detailed experimental protocol, and visual diagrams offer a valuable resource for scientists and researchers. Accurate solubility data is fundamental for the successful design and implementation of processes involving this important double salt in various scientific and industrial applications.

Thermal Decomposition Behavior of Potassium Sodium Sulfate (KNaSO₄): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition behavior of potassium sodium sulfate (KNaSO₄). Drawing from established principles of inorganic thermal analysis and data on analogous compounds, this document outlines the expected decomposition pathway, presents hypothetical yet realistic quantitative data, and details the experimental protocols necessary for its investigation.

Introduction

This compound (KNaSO₄) is a double salt with applications in various industrial and scientific fields. Understanding its thermal stability and decomposition characteristics is crucial for its use in high-temperature applications, as a fluxing agent, and in the synthesis of advanced materials. This guide synthesizes available data on related sulfates and pyrosulfates to propose a detailed thermal decomposition profile for KNaSO₄.

The thermal analysis of KNaSO₄ involves two primary techniques: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). TGA measures the change in mass of a sample as a function of temperature, providing information on decomposition temperatures and stoichiometry. DSC measures the heat flow into or out of a sample as it is heated, revealing transition temperatures and the enthalpy of reactions.

Proposed Thermal Decomposition Pathway

Based on the thermal behavior of individual sodium and potassium sulfates and pyrosulfates, the thermal decomposition of KNaSO₄ is proposed to occur in a multi-step process. Initially, KNaSO₄ is expected to be stable until a very high temperature. The decomposition is likely to proceed through the formation of pyrosulfates, followed by the release of sulfur trioxide and ultimately, at very high temperatures, the decomposition of the resulting mixed sulfates.

The proposed reaction scheme is as follows:

-

High-Temperature Decomposition to Pyrosulfate (Hypothesized): 2KNaSO₄(s) → K₂S₂O₇(l) + Na₂O(s) (This is a less likely initial step compared to direct decomposition to constituent sulfates and SO₃)

-

Decomposition to Sulfates and Sulfur Trioxide: A more plausible primary decomposition pathway involves the direct decomposition into a mixture of potassium and sodium sulfates with the release of sulfur trioxide. 2KNaSO₄(s) → K₂SO₄(s) + Na₂SO₄(s) + SO₂(g) + ½O₂(g)

-

Decomposition of Sulfates at Very High Temperatures: The resulting potassium and sodium sulfates will decompose at extremely high temperatures. K₂SO₄(l) → K₂O(l) + SO₂(g) + ½O₂(g) Na₂SO₄(l) → Na₂O(l) + SO₂(g) + ½O₂(g)

The following diagram illustrates the proposed logical flow of the decomposition process.

Quantitative Data Summary

The following tables summarize the expected quantitative data from the thermal analysis of KNaSO₄ based on the proposed decomposition pathway and known data for similar compounds.

Table 1: Thermogravimetric Analysis (TGA) Data

| Decomposition Step | Temperature Range (°C) | Mass Loss (%) (Theoretical) | Gaseous Products |

| Initial Decomposition | > 800 | ~25.6 | SO₂, O₂ |

| Sulfate Decomposition | > 1000 | > 50 (cumulative) | SO₂, O₂ |

Table 2: Differential Scanning Calorimetry (DSC) Data

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy Change (ΔH) (J/g) | Event Type |

| Phase Transition | ~123 | - | - | Solid-Solid |

| Phase Transition | ~446 | - | - | Solid-Solid |

| Melting/Decomposition | > 800 | - | Endothermic | Endothermic |

Experimental Protocols

A comprehensive thermal analysis of KNaSO₄ would involve the following detailed experimental protocols for TGA and DSC.

Thermogravimetric Analysis (TGA)

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: 5-10 mg of finely ground KNaSO₄ powder is placed in an alumina or platinum crucible.

-

Atmosphere: High-purity nitrogen or argon gas at a flow rate of 20-50 mL/min to provide an inert environment.

-

Temperature Program:

-

Equilibrate at 30 °C for 5 minutes.

-

Ramp up the temperature from 30 °C to 1200 °C at a constant heating rate of 10 °C/min.

-

-

Data Analysis: The mass loss as a function of temperature is recorded. The onset temperature of decomposition is determined from the initial point of significant mass loss. The percentage mass loss for each step is calculated relative to the initial sample mass.

Differential Scanning Calorimetry (DSC)

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: 3-7 mg of finely ground KNaSO₄ powder is hermetically sealed in an aluminum or platinum pan. An empty sealed pan is used as a reference.

-

Atmosphere: High-purity nitrogen or argon gas at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 30 °C for 5 minutes.

-

Ramp up the temperature from 30 °C to 900 °C at a constant heating rate of 10 °C/min.

-

-

Data Analysis: The heat flow as a function of temperature is recorded. Endothermic and exothermic peaks are identified. The onset temperature, peak temperature, and enthalpy of transitions (ΔH) are calculated from the DSC curve using the instrument's software.

The following diagram illustrates a typical experimental workflow for the thermal analysis of KNaSO₄.

Conclusion

While direct experimental data on the thermal decomposition of KNaSO₄ is not extensively available in the public domain, a scientifically sound decomposition pathway can be proposed based on the known behavior of related alkali metal sulfates and pyrosulfates. The compound is expected to be thermally stable to high temperatures, with decomposition initiating above 800 °C, leading to the formation of a mixture of potassium and sodium sulfates and the evolution of sulfur oxides. Further heating to temperatures exceeding 1000 °C would likely result in the decomposition of these sulfates. The provided experimental protocols offer a robust framework for the detailed investigation of the thermal properties of KNaSO₄, enabling researchers to validate the proposed decomposition mechanism and gather precise quantitative data. This information is critical for the effective and safe application of KNaSO₄ in high-temperature environments.

Aphthitalite: A Comprehensive Technical Guide on the Natural Occurrence of Potassium Sodium Sulfate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aphthitalite, a double salt of potassium and sodium sulfate with the ideal formula K₃Na(SO₄)₂, is a mineral of significant interest due to its occurrence in diverse geological and biological environments. This technical guide provides an in-depth overview of the natural occurrence of aphthitalite, its physicochemical properties, and the analytical methodologies employed for its characterization. Quantitative data from various localities are presented in structured tables for comparative analysis. Detailed experimental protocols for the characterization of aphthitalite are outlined, and its formation pathways are illustrated. This document serves as a comprehensive resource for researchers in mineralogy, geochemistry, and materials science.

Introduction

Aphthitalite, also historically known as glaserite, is a trigonal sulfate mineral.[1] Its name originates from the Greek words aphthitos (unalterable) and hals (salt), alluding to its stability in air.[1] The mineral is found in a variety of settings, most notably as a sublimate in volcanic fumaroles, as a constituent in evaporite deposits, and in some guano deposits.[2][3] The variability in the potassium-to-sodium ratio in its crystal structure allows for a range of compositions, making the study of its natural occurrences crucial for understanding the geochemical conditions of its formation.[4]

Natural Occurrence and Geological Environments

Aphthitalite's formation is indicative of specific geochemical conditions characterized by the availability of potassium, sodium, and sulfate ions, typically at elevated temperatures or in evaporitic settings.

2.1. Volcanic Fumaroles:

Aphthitalite is commonly found as an incrustation around volcanic fumaroles, where it precipitates directly from hot volcanic gases.[1][2] Experimental studies have shown that it can deposit from volcanic gases under high oxygen fugacity conditions as they cool from approximately 800°C down to 400°C.[1] In this environment, it is often associated with other sulfate and halide minerals.

2.2. Evaporite Deposits:

In non-volcanic settings, aphthitalite occurs in oceanic and lacustrine salt deposits.[1][5] Its formation in these environments is a result of the evaporation of brines rich in potassium, sodium, and sulfate. It is a key mineral in understanding the depositional history and geochemical evolution of these evaporite basins.

2.3. Guano Deposits:

An interesting and less common occurrence of aphthitalite is in guano deposits, where it can be found alongside other phosphate and sulfate minerals.[2] In some instances, ammonium can substitute for potassium, forming an ammonium-bearing variety of aphthitalite.[1]

2.4. Associated Minerals:

The minerals found in association with aphthitalite vary depending on the geological setting[2][6]:

-

Fumaroles: Thenardite, jarosite, sylvite, and hematite.

-

Evaporites: Blödite, syngenite, mirabilite, picromerite, borax, and halite.

-

Guano Deposits: Syngenite, whitlockite, monetite, niter, and gypsum.

Physicochemical Properties

Aphthitalite possesses a distinct set of physical and optical properties that are crucial for its identification and characterization.

Table 1: Physical Properties of Aphthitalite

| Property | Value | Reference |

| Crystal System | Trigonal | [1] |

| Space Group | P3m1 | [1] |

| Mohs Hardness | 3 | [1] |

| Density | 2.656 - 2.71 g/cm³ (measured) | [1] |

| Cleavage | Fair on {1010}, Poor on {0001} | [1] |

| Fracture | Irregular/Uneven, Conchoidal | [1] |

| Luster | Vitreous, Resinous | [1] |

| Color | Colorless, white, grey, bluish, greenish, reddish | [1] |

| Streak | White | [1] |

Table 2: Optical Properties of Aphthitalite

| Property | Value | Reference |

| Optical Class | Uniaxial (+) | [7] |

| Refractive Indices | nω = 1.487 - 1.491, nε = 1.492 - 1.499 | [4] |

| Birefringence | δ = 0.005 - 0.008 | [4] |

Table 3: Crystallographic Data of Aphthitalite

| Parameter | Value | Reference |

| a | 5.677 Å | [1] |

| c | 7.3331 Å | [1] |

| a:c ratio | 1 : 1.292 | [1] |

| Unit Cell Volume | 204.67 ų | [1] |

Chemical Composition

The chemical composition of aphthitalite can vary, primarily in the ratio of potassium to sodium. This variability is a reflection of the geochemical environment in which it formed. The general chemical formula is (K,Na)₃Na(SO₄)₂.[2]

Table 4: Chemical Composition of Aphthitalite from Various Localities (wt%)

| Oxide | Kilauea, USA | Searle's Lake, USA | Douglashall, Germany | Etna, Italy | Vesuvius, Italy | Eddy Co., New Mexico, USA |

| K₂SO₄ | 43.88 | 72.37 | 66.5 | 38.3 | 70.39 | - |

| Na₂SO₄ | 52.12 | 18.38 | 22.0 | 58.9 | 26.91 | - |

| K₂O | 23.72 | - | - | - | - | 41.87 |

| Na₂O | 22.76 | - | - | - | - | 10.67 |

| SO₃ | 51.50 | - | - | - | - | 47.46 |

| Reference | [4] | [4] | [4] | [4] | [4] | [7] |

Experimental Protocols

The characterization of aphthitalite involves a suite of analytical techniques to determine its crystallographic, chemical, and physical properties. The following are generalized protocols for key experimental methods.

5.1. Powder X-ray Diffraction (XRD)

-

Objective: To identify the crystalline phases and determine the unit cell parameters of aphthitalite.

-

Methodology:

-

Sample Preparation: A representative sample of the mineral is finely ground to a powder (typically <10 µm) using an agate mortar and pestle to ensure random orientation of the crystallites. The powder is then mounted onto a sample holder, ensuring a flat, smooth surface.

-

Instrumentation: A powder X-ray diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å) is typically used.

-

Data Collection: The sample is scanned over a 2θ range of 5° to 70° with a step size of 0.02° and a count time of 1-2 seconds per step.

-

Data Analysis: The resulting diffraction pattern is analyzed by identifying the peak positions (2θ) and intensities. These are compared with standard diffraction patterns from the International Centre for Diffraction Data (ICDD) database for aphthitalite. Rietveld refinement can be employed for precise unit cell parameter determination and quantitative phase analysis.

-

5.2. Electron Probe Microanalysis (EPMA)

-

Objective: To determine the quantitative elemental composition of the aphthitalite sample.

-

Methodology:

-

Sample Preparation: A polished thin section or a grain mount of the mineral is prepared. The surface must be flat and highly polished to minimize scattering effects. The sample is then coated with a thin layer of carbon to ensure electrical conductivity.

-

Instrumentation: An electron probe microanalyzer equipped with wavelength-dispersive spectrometers (WDS) is used.

-

Standardization: The instrument is calibrated using well-characterized standards for the elements of interest (e.g., K-feldspar for K, albite for Na, and barite for S).

-

Analysis: The sample is bombarded with a focused electron beam (e.g., 15 kV accelerating voltage, 10-20 nA beam current). The characteristic X-rays emitted from the sample are measured by the WDS.

-

Data Correction: The raw X-ray intensity data are corrected for atomic number (Z), absorption (A), and fluorescence (F) effects (ZAF correction) to yield accurate elemental weight percentages.

-

5.3. Raman Spectroscopy

-

Objective: To identify the vibrational modes of the sulfate groups and confirm the mineral's identity.

-

Methodology:

-

Sample Preparation: A small, clean crystal or a powdered sample of aphthitalite is placed on a microscope slide.

-

Instrumentation: A confocal Raman microscope equipped with a laser excitation source (e.g., 532 nm or 785 nm) and a high-resolution spectrometer with a CCD detector.

-

Data Collection: The laser is focused on the sample, and the scattered Raman signal is collected. Typical acquisition times range from a few seconds to several minutes, with multiple accumulations to improve the signal-to-noise ratio.

-

Data Analysis: The resulting Raman spectrum is analyzed by identifying the characteristic vibrational bands. For aphthitalite, the symmetric stretching mode (ν₁) of the sulfate (SO₄²⁻) group is a prominent peak typically observed around 993 cm⁻¹.

-

Formation and Analytical Workflow

The formation and subsequent analysis of aphthitalite can be visualized as a structured workflow, from its genesis in a natural environment to its detailed characterization in the laboratory.

Caption: Workflow for the study of natural aphthitalite.

The diagram above illustrates the logical flow from the diverse natural formation environments of aphthitalite to its collection and subsequent multi-technique laboratory analysis, culminating in the interpretation of the collected data to understand its geochemical significance.

Conclusion

Aphthitalite is a mineral of considerable geochemical importance, with its presence indicating specific conditions of formation in volcanic, evaporitic, and biogenic environments. This technical guide has provided a detailed overview of its natural occurrence, physicochemical properties, and chemical variability. The outlined experimental protocols for XRD, EPMA, and Raman spectroscopy offer a foundational methodology for the comprehensive characterization of this mineral. The presented data and workflows serve as a valuable resource for researchers and professionals engaged in the study of sulfate mineralogy and its implications in various scientific and industrial fields. Further research into the trace element composition and isotopic signatures of aphthitalite from different localities will continue to enhance our understanding of the geological and environmental processes that govern its formation.

References

The Interrelationship of Glaserite and Potassium Sodium Sulfate: A Technical Examination

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glaserite, a naturally occurring double salt of potassium sulfate and sodium sulfate, holds significant industrial relevance, particularly in the production of potassium sulfate fertilizers. Its chemical identity is intrinsically linked to potassium sodium sulfate, a term that can refer to glaserite itself or to a broader range of mixtures and solid solutions of the two constituent sulfates. This technical guide provides an in-depth exploration of the core relationship between glaserite and this compound, detailing their crystallographic properties, synthesis protocols, and the industrial processes that connect them. The information is tailored for professionals in research, science, and drug development who may encounter these compounds in various contexts, from mineral synthesis to formulation excipients.

Chemical and Crystallographic Properties

Glaserite is chemically defined as trithis compound, with the formula K₃Na(SO₄)₂. It is a distinct mineral phase that forms within the K₂SO₄-Na₂SO₄-H₂O system under specific conditions. In contrast, "this compound" is a more general descriptor that can encompass physical mixtures of potassium sulfate (arcanite) and sodium sulfate (thenardite), as well as solid solutions with varying K:Na ratios.

The crystallographic parameters of glaserite and its constituent sulfate minerals are summarized below for comparative analysis.

| Property | Glaserite (Aphthitalite) | Thenardite (Sodium Sulfate) | Arcanite (Potassium Sulfate) |

| Chemical Formula | K₃Na(SO₄)₂ | Na₂SO₄ | K₂SO₄ |

| Crystal System | Trigonal | Orthorhombic | Orthorhombic |

| Space Group | P3m1 | Fddd | Pmcn |

| Unit Cell Parameters | a = 5.6801 Å, c = 7.309 Å | a = 5.86 Å, b = 12.3 Å, c = 9.82 Å | a = 5.77 Å, b = 10.07 Å, c = 7.48 Å |

| Z (Formula units/unit cell) | 1 | 8 | 4 |

| Density (g/cm³) | 2.70 | 2.67–2.7 | 2.66 |

The Glaserite Process: A Pathway to Potassium Sulfate

The industrial production of potassium sulfate, a crucial chloride-free fertilizer, often proceeds through the formation and subsequent decomposition of glaserite. This multi-stage "Glaserite process" leverages the differential solubility of the involved salts to achieve a high-purity final product.

Process Overview

The core of the process involves two main stages:

-

Glaserite Formation: Sodium sulfate is reacted with potassium chloride in an aqueous solution to precipitate glaserite.

-

Glaserite Decomposition: The isolated glaserite is then treated with a potassium chloride solution to yield potassium sulfate.

A visual representation of this industrial workflow is provided below.

Experimental Protocols

Laboratory Synthesis of Glaserite

This protocol outlines a laboratory-scale synthesis of glaserite from potassium chloride and sodium sulfate.

Materials:

-

Potassium chloride (KCl), analytical grade

-

Sodium sulfate (Na₂SO₄), anhydrous, analytical grade

-

Deionized water

-

Beakers

-

Magnetic stirrer and stir bar

-

Heating plate

-

Buchner funnel and filter paper

-

Oven

Procedure:

-

Prepare Reactant Solutions:

-

Prepare a saturated solution of sodium sulfate by dissolving an excess of Na₂SO₄ in a known volume of deionized water at 25 °C with stirring.

-

Prepare a concentrated solution of potassium chloride by dissolving a stoichiometric excess of KCl in a separate volume of deionized water. The molar ratio of KCl to Na₂SO₄ should be approximately 2:1 to favor the formation of glaserite.

-

-

Reaction:

-

Slowly add the potassium chloride solution to the saturated sodium sulfate solution while maintaining vigorous stirring.

-

Continue stirring the mixture at a constant temperature of 25 °C for 1 to 2 hours. A white precipitate of glaserite will form.

-

-

Isolation and Purification:

-

Isolate the glaserite precipitate by vacuum filtration using a Buchner funnel.

-

Wash the collected solid with a small amount of cold deionized water to remove soluble impurities, primarily sodium chloride.

-

Dry the purified glaserite in an oven at 110 °C to a constant weight.

-

Conversion of Glaserite to Potassium Sulfate

Materials:

-

Synthesized glaserite

-

Potassium chloride (KCl), analytical grade

-

Deionized water

-

Reaction vessel with temperature control

-

Stirring apparatus

-

Filtration setup

Procedure:

-

Decomposition Reaction:

-

Suspend the synthesized glaserite in a solution of potassium chloride in deionized water. The concentration of the KCl solution should be approximately 20-25 wt%.

-

Heat the suspension to 30-35 °C with continuous stirring. This will cause the glaserite to decompose and potassium sulfate to precipitate.

-

Maintain the reaction conditions for 1-2 hours to ensure complete conversion.

-

-

Product Isolation:

-

Separate the precipitated potassium sulfate by filtration.

-

Wash the product with a minimal amount of cold deionized water to remove residual chlorides.

-

Dry the final potassium sulfate product in an oven.

-

Analytical Characterization

The identity and purity of the synthesized glaserite and potassium sulfate can be confirmed using various analytical techniques.

X-ray Diffraction (XRD)

XRD is a primary technique for identifying crystalline phases. The powdered sample is irradiated with monochromatic X-rays, and the resulting diffraction pattern is unique to the crystal structure of the material.

Typical Instrumental Parameters:

-

Radiation: Cu Kα (λ = 1.5406 Å)

-

Voltage and Current: 40 kV and 40 mA

-

Scan Range (2θ): 10° - 80°

-

Step Size: 0.02°

-

Scan Speed: 2°/min

The experimental workflow for XRD analysis is depicted below.

Raman Spectroscopy

Raman spectroscopy provides information about the vibrational modes of molecules and can be used to distinguish between different sulfate minerals.

Typical Instrumental Parameters:

-

Excitation Wavelength: 532 nm or 785 nm

-

Laser Power: 10-100 mW at the sample

-

Objective: 50x or 100x

-

Integration Time: 1-10 seconds

-

Accumulations: 5-10

The Raman spectra of glaserite and its constituent sulfates exhibit characteristic peaks corresponding to the symmetric and asymmetric stretching and bending modes of the sulfate anion (SO₄²⁻).

Phase Equilibria in the K₂SO₄-Na₂SO₄-H₂O System

The formation and stability of glaserite are governed by the phase equilibria of the ternary system K₂SO₄-Na₂SO₄-H₂O. Understanding the solubility isotherms is crucial for optimizing the crystallization processes. The phase diagram reveals the concentration and temperature ranges where glaserite, potassium sulfate, or sodium sulfate will precipitate from a solution. Generally, glaserite is stable in a specific region of the phase diagram at temperatures between approximately 25 °C and 50 °C.

The logical relationship for the formation of different solid phases based on solution composition is illustrated below.

Conclusion

The relationship between glaserite and this compound is multifaceted, with glaserite being a specific and important double salt within the broader category of potassium sodium sulfates. The controlled formation and decomposition of glaserite are central to a key industrial process for producing high-purity potassium sulfate. A thorough understanding of the crystallographic properties, synthesis protocols, and phase equilibria of this system is essential for researchers and professionals working with these inorganic salts in various scientific and industrial applications.

Physical and chemical characteristics of KNaSO₄.

An In-Depth Technical Guide to the Physical and Chemical Characteristics of Potassium Sodium Sulfate (KNaSO₄)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical characteristics of this compound (KNaSO₄). The information is compiled from crystallographic, spectroscopic, and thermal analysis studies, offering a foundational understanding for its application in various scientific fields. All quantitative data is summarized in structured tables for clarity, and detailed experimental protocols for key characterization techniques are provided.

Core Physical and Chemical Properties

This compound (KNaSO₄) is an inorganic double salt that has been identified both as a synthetic compound and as the mineral belomarinaite.[1][2] Its properties are derived from the combination of potassium, sodium, and sulfate ions within a specific crystal lattice.

| Property | Value / Description |

| Chemical Formula | KNaSO₄ |

| Molar Mass | 158.16 g/mol |

| Appearance | Colorless, transparent prismatic crystals.[3][4] |

| Crystal System | Trigonal[3][4] |

| Common Mineral Name | Belomarinaite[2] |

Crystallographic Data

The crystal structure of KNaSO₄ has been determined through single-crystal X-ray diffraction. It belongs to the trigonal crystal system with the space group P3m1.[2][3][4] The structure consists of sulfate tetrahedra linked by sodium and potassium cations, which occupy distinct crystallographic sites.[3][4]

| Parameter | Value |

| Crystal System | Trigonal[3][4] |

| Space Group | P3m1[2][3][4] |

| Lattice Constant (a) | 5.6066 (7) Å[3][4] |

| Lattice Constant (c) | 7.177 (1) Å[3][4] |

| Unit Cell Volume (V) | 195.45 (2) ų[2] |

| Formula Units (Z) | 2[3][4] |

| Calculated Density (Dx) | 2.69 Mg/m³[3][4] |

Vibrational Spectroscopy

Infrared and Raman spectroscopy are essential techniques for confirming the presence and coordination environment of the sulfate (SO₄²⁻) anion.[5] The vibrational modes of the sulfate ion in a crystalline environment provide a characteristic fingerprint. While a dedicated spectrum for pure KNaSO₄ is not widely available, data from related K-Na-sulfate systems and individual sulfates allow for the assignment of characteristic vibrational modes.[6]

| Vibrational Mode | Wavenumber Range (cm⁻¹) | Technique | Description |

| ν₁ (A₁) | ~993 cm⁻¹[7] | Raman | Symmetric SO₄²⁻ Stretch (Strong) |

| ν₂ (E) | 450 - 465 cm⁻¹[7][8] | Raman | Symmetric SO₄²⁻ Bend |

| ν₃ (T₂) | 1100 - 1155 cm⁻¹[7][8] | IR, Raman | Asymmetric SO₄²⁻ Stretch |

| ν₄ (T₂) | 615 - 650 cm⁻¹[7][8] | IR, Raman | Asymmetric SO₄²⁻ Bend |

Thermal Properties

Thermal analysis provides insights into the stability, phase transitions, and decomposition of KNaSO₄. The constituent salts, Na₂SO₄ and K₂SO₄, are thermally stable, with high melting points of 884 °C and 1069 °C, respectively.[9][10] Potassium sulfate undergoes a reversible phase transition from an orthorhombic to a hexagonal form at approximately 586 °C.[10][11] The double salt KNaSO₄ is expected to be stable to high temperatures, with its thermal behavior being a function of the complex phase diagram of the Na₂SO₄–K₂SO₄ system.[9]

Solubility

| Salt | Solubility at 20°C ( g/100 mL) | Solubility at 100°C ( g/100 mL) |

| Potassium Sulfate (K₂SO₄) | ~11.1[15] | ~24.2[16] |

| Sodium Sulfate (Na₂SO₄) | ~19.5 | ~42.7 |

Note: The solubility of sodium sulfate shows an unusual curve, peaking at 32.38 °C due to the transition between its hydrated (decahydrate) and anhydrous forms.[12][13]

Experimental Protocols

Synthesis of KNaSO₄ (High-Temperature Solid-State Method)

This protocol is based on the method described for synthesizing crystalline KNaSO₄.[3][4]

-

Preparation of Reactants : Equimolar amounts of anhydrous potassium sulfate (K₂SO₄) and anhydrous sodium sulfate (Na₂SO₄) powders are thoroughly mixed and ground in an agate mortar to ensure homogeneity.

-

Heating : The powdered mixture is transferred to a platinum crucible.

-

Calcination : The crucible is placed in a high-temperature furnace and heated to 1273 K (1000 °C).

-

Dwell Time : The mixture is held at 1273 K for a minimum of 2 hours to ensure complete reaction and crystallization.

-

Cooling : The furnace is slowly cooled to room temperature to allow for the formation of well-defined, colorless, and transparent prismatic crystals of KNaSO₄.

-

Sample Recovery : The resulting crystalline product is recovered from the crucible for subsequent characterization.

X-Ray Diffraction (XRD) Analysis

This protocol outlines the general procedure for the structural characterization of powdered crystalline KNaSO₄.

-

Sample Preparation : A small amount of the synthesized KNaSO₄ crystals is finely ground into a homogeneous powder using an agate mortar and pestle.

-

Mounting : The powder is packed into a sample holder, ensuring a flat, level surface.

-

Instrumentation : A powder X-ray diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å) is used.

-

Data Collection : The XRD pattern is recorded over a 2θ range (e.g., 10-80°) with a defined step size and scan speed.

-

Data Analysis : The resulting diffractogram is analyzed to identify the crystalline phases present by comparing peak positions and intensities with standard diffraction patterns from databases (e.g., ICDD). The lattice parameters are refined using appropriate software (e.g., Rietveld refinement).

Thermal Analysis (TGA/DSC)

This protocol describes the characterization of the thermal stability and phase transitions of KNaSO₄.

-

Sample Preparation : A small, accurately weighed amount of the KNaSO₄ sample (typically 5-10 mg) is placed into an appropriate crucible (e.g., alumina or platinum).

-

Instrumentation : A simultaneous thermal analyzer (STA) capable of performing both thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) is used.

-

Experimental Conditions :

-

The sample is heated from ambient temperature to a temperature above its expected decomposition or melting point (e.g., 1100 °C) at a constant heating rate (e.g., 10 °C/min).

-

The experiment is conducted under a controlled atmosphere, typically an inert gas like nitrogen or argon, to prevent side reactions.

-

-

Data Analysis :

-

The TGA curve (mass vs. temperature) is analyzed to identify temperatures at which mass loss occurs, indicating decomposition.

-

The DSC curve (heat flow vs. temperature) is analyzed to identify endothermic or exothermic peaks corresponding to phase transitions (e.g., melting) or decomposition events.

-

Vibrational Spectroscopy (FTIR/Raman)

This protocol details the general procedure for obtaining the vibrational spectra of KNaSO₄.

A. Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation : A small amount of powdered KNaSO₄ (1-2 mg) is mixed with ~200 mg of dry potassium bromide (KBr) powder. The mixture is pressed into a thin, transparent pellet using a hydraulic press.

-

Data Collection : The KBr pellet is placed in the sample holder of an FTIR spectrometer. The spectrum is recorded in the mid-infrared range (e.g., 4000-400 cm⁻¹) by co-adding multiple scans to improve the signal-to-noise ratio. A background spectrum of a pure KBr pellet is also collected for correction.

-

Data Analysis : The resulting absorbance spectrum is analyzed to identify the characteristic vibrational bands of the sulfate group.

B. Raman Spectroscopy

-

Sample Preparation : A small amount of the crystalline or powdered KNaSO₄ sample is placed on a microscope slide or in a capillary tube.

-

Data Collection : The sample is placed under a Raman microscope. A laser of a specific wavelength (e.g., 532 nm or 785 nm) is focused on the sample. The scattered light is collected and analyzed by the spectrometer. The spectrum is typically recorded over a Raman shift range of 200-1200 cm⁻¹ to observe the key sulfate vibrational modes.

-

Data Analysis : The resulting intensity vs. Raman shift spectrum is analyzed to identify the characteristic vibrational modes, particularly the strong symmetric stretching mode (ν₁) of the sulfate anion.

Visualizations

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the synthesis and characterization of KNaSO₄.

Caption: Experimental workflow for KNaSO₄ synthesis and characterization.

Property Relationships

This diagram illustrates the logical relationship between the fundamental structure of KNaSO₄ and its macroscopic physical and chemical properties.

Caption: Relationship between KNaSO₄ structure and its properties.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. [PDF] Raman study of cation effect on sulfate vibration modes in solid state and in aqueous solutions | Semantic Scholar [semanticscholar.org]

- 4. Potassium sulfate [webbook.nist.gov]

- 5. myneni.princeton.edu [myneni.princeton.edu]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. repositorio.ufop.br [repositorio.ufop.br]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. echemi.com [echemi.com]

- 13. Temperature-dependent solubility transition of Na₂SO₄ in water and the effect of NaCl therein: solution structures and salt water dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 15. researchgate.net [researchgate.net]

- 16. m.youtube.com [m.youtube.com]

CAS number and molecular formula for potassium sodium sulfate.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical and physical properties of potassium sodium sulfate, along with detailed experimental protocols for its synthesis and analysis.

Chemical Identity and Properties

This compound is an inorganic double salt with the chemical formula KNaSO₄.[1][2] It is also known by other names such as sulfuric acid, potassium sodium salt, and sodium potassium sulfate.[1][2][3]

CAS Number: 16800-24-1[1][2][3]

Molecular Formula: KNaSO₄[1][2]

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound and its constituent salts for comparison.

| Property | This compound (KNaSO₄) | Potassium Sulfate (K₂SO₄) | Sodium Sulfate (Na₂SO₄) |

| Molecular Weight | 158.15 g/mol [2][4] | 174.26 g/mol | 142.04 g/mol (anhydrous) |

| Appearance | White crystalline solid[1] | White crystalline solid | White crystalline solid |

| Boiling Point | 330 °C (at 760 mmHg, Calculated)[1][3] | 1689 °C[5] | 1429 °C (anhydrous) |

| Melting Point | Data not readily available | 1069 °C[5] | 884 °C (anhydrous) |

| Density | Data not readily available | 2.66 g/cm³[5] | 2.664 g/cm³ (anhydrous) |

| Solubility in Water | Soluble | 111 g/L (20 °C), 120 g/L (25 °C), 240 g/L (100 °C)[5] | Anhydrous: 28.1 g/100 mL (25 °C) |

Experimental Protocols

This section provides detailed methodologies for the synthesis and analysis of this compound.

Synthesis of this compound

A common method for the preparation of potassium sulfate, which can be adapted for this compound, involves the reaction of sodium sulfate and potassium chloride in an aqueous solution.[6][7][8][9] The formation of the double salt, glaserite (K₃Na(SO₄)₂), is an intermediate step in some processes.[6][10]

Objective: To synthesize this compound from potassium chloride and sodium sulfate.

Materials:

-

Potassium chloride (KCl)

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Deionized water

-

Beakers

-

Magnetic stirrer and stir bar

-

Heating plate

-

Filtration apparatus (e.g., Büchner funnel and flask)

-

Drying oven

Procedure:

-

Prepare separate saturated solutions of potassium chloride and sodium sulfate in deionized water at a controlled temperature (e.g., 25 °C).

-

In a beaker, combine equimolar amounts of the potassium chloride and sodium sulfate solutions.

-

Stir the mixture continuously using a magnetic stirrer for a predetermined period to allow for the reaction and precipitation of the double salt. The reaction can be summarized as: KCl + Na₂SO₄ → KNaSO₄ + NaCl.

-

After the reaction period, cool the solution to induce further crystallization.

-

Separate the precipitated crystals from the mother liquor by vacuum filtration.

-

Wash the crystals with a small amount of cold deionized water to remove impurities.

-

Dry the purified crystals in a drying oven at a suitable temperature (e.g., 105 °C) to a constant weight.

Analytical Procedures

This protocol details the quantitative analysis of the sulfate content in a soluble salt sample by precipitation as barium sulfate.[11][12][13][14][15]